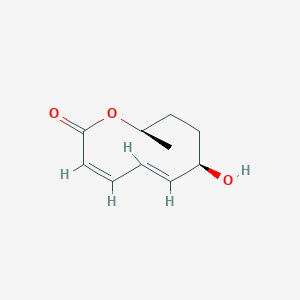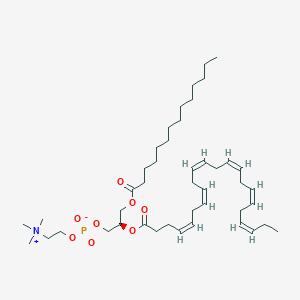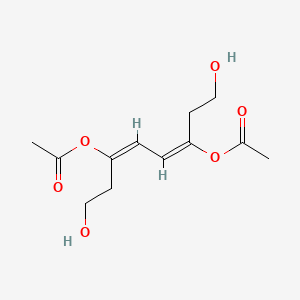
Citrantifidiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrantifidiene is a natural product found in Trichoderma citrinoviride with data available.
Aplicaciones Científicas De Investigación
Antifeedant Activity in Agriculture
Citrantifidiene, along with citrantifidiol, are bioactive metabolites produced by the fungus Trichoderma citrinoviride. They have been identified to possess potential antifeedant activity, particularly against the aphid pest Schizaphis graminum. These compounds, isolated from cultures grown in solid-state fermentation on sterile rice kernels, demonstrated influence on the feeding preference of the aphids, restraining them from feeding on treated wheat leaves. This suggests a potential application of this compound in agricultural pest management (Evidente et al., 2008).
Metabolic Functions and Health Implications
While the specific research on this compound is limited, related compounds such as citrate have been extensively studied. Citrate, an important metabolic substrate, is involved in various physiological processes and its alterations can have significant health implications. For example, changes in citrate levels are associated with conditions like inflammation, cancer, insulin secretion issues, histone acetylation, neurological disorders, and non-alcoholic fatty liver disease. Monitoring citrate levels could potentially be used as a diagnostic tool in these contexts (Iacobazzi & Infantino, 2014).
Applications in Ophthalmology
Citrate, closely related to this compound, is also considered for its applications in ophthalmology. Its usage in various eye diseases has been explored, such as its potential to inhibit cataract progression, confirm glaucoma diagnosis, and improve treatments for cornea repair. This indicates the possible broader applications of citrate and its derivatives in medical fields beyond metabolic studies (Michalczuk et al., 2018).
Implications for Drug Discovery
The study of this compound and related compounds like citrate can contribute to the field of drug discovery. As scientific understanding of these compounds expands, they may offer new therapeutic avenues or diagnostic tools, contributing significantly to advancements in medical science and pharmaceutical development (Drews, 2000).
Propiedades
Fórmula molecular |
C12H18O6 |
|---|---|
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
[(3E,5E)-6-acetyloxy-1,8-dihydroxyocta-3,5-dien-3-yl] acetate |
InChI |
InChI=1S/C12H18O6/c1-9(15)17-11(5-7-13)3-4-12(6-8-14)18-10(2)16/h3-4,13-14H,5-8H2,1-2H3/b11-3+,12-4+ |
Clave InChI |
MQVWSGIISLSDHZ-HMMKTVFPSA-N |
SMILES isomérico |
CC(=O)O/C(=C/C=C(/OC(=O)C)\CCO)/CCO |
SMILES canónico |
CC(=O)OC(=CC=C(CCO)OC(=O)C)CCO |
Sinónimos |
citrantifidiene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



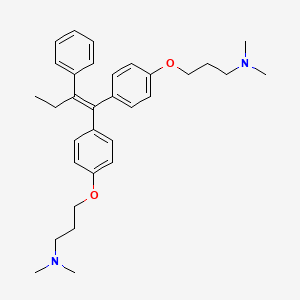
![18-(2,3-Dimethoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263555.png)

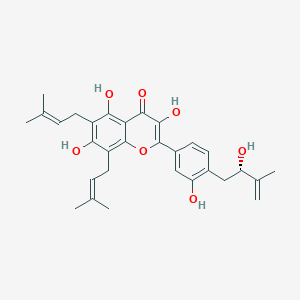

![[(4R,9R,13S)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1263560.png)

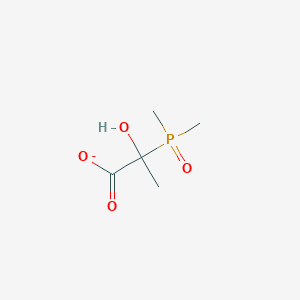
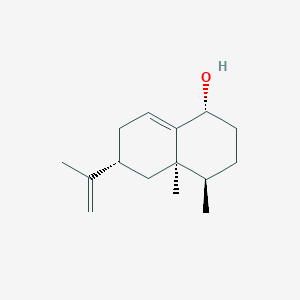
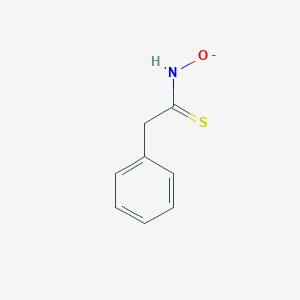
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1263567.png)

